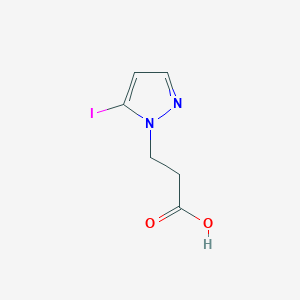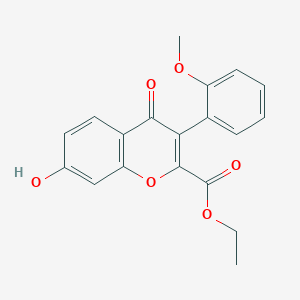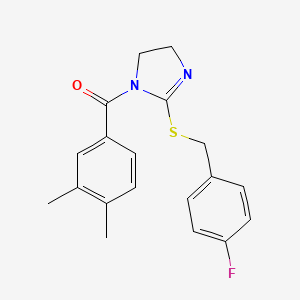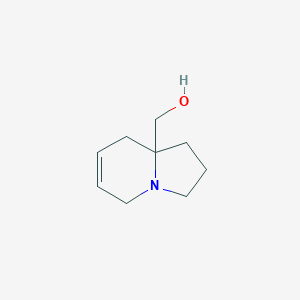![molecular formula C19H18N6O3 B2851996 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 955852-97-8](/img/structure/B2851996.png)
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may include:
Formation of Pyrazolo[3,4-d]pyridazin-6(7H)-one: : The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazin-6(7H)-one core structure. This can be achieved through condensation reactions involving hydrazine derivatives and diketones or similar compounds under controlled temperature and pH conditions.
Introduction of the Methyl and Tolyl Groups: : Subsequent functionalization introduces the 4-methyl and o-tolyl groups. These steps may involve selective alkylation or arylation reactions using suitable alkylating or arylating agents in the presence of catalysts.
Attachment of the Isoxazolyl Group: : The final stages involve the formation of the isoxazolyl acetamide moiety through acylation reactions. This step typically requires the use of isoxazole derivatives and acylating agents under controlled conditions to ensure the proper formation of the target compound.
Industrial Production Methods
While laboratory-scale synthesis provides valuable insights, scaling up for industrial production requires optimization of reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Industrial methods might employ continuous flow reactors, advanced purification systems, and automation to achieve efficient and sustainable production.
化学反応の分析
Types of Reactions
The compound 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : It can be subjected to oxidative conditions to introduce additional functional groups or modify existing ones.
Reduction: : Reductive conditions can be applied to reduce certain functional groups, potentially altering the compound's activity.
Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Solvents: : Organic solvents like dichloromethane, ethanol, or acetone depending on the reaction requirements.
Major Products Formed
科学的研究の応用
The unique structure of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide lends itself to diverse applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules, studying reaction mechanisms, and exploring novel synthetic routes.
Biology: : Potential bioactive compound for studying enzyme interactions, protein binding, and cellular pathways.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
作用機序
The mechanism of action for 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is not yet fully elucidated. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed study using techniques such as molecular docking, binding assays, and cellular studies.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyridazin Derivatives: : Compounds with similar core structures but different functional groups.
Isoxazol Derivatives: : Compounds with the isoxazol group, which may have varying bioactivities.
Acetamide Derivatives: : Various acetamide compounds with different substituents.
Uniqueness
Let me know if there's anything more specific you'd like to dive into!
特性
IUPAC Name |
2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-6-4-5-7-15(11)25-18-14(9-20-25)13(3)22-24(19(18)27)10-17(26)21-16-8-12(2)28-23-16/h4-9H,10H2,1-3H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVJFACIAAMYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2851913.png)

![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2851920.png)
![1-(Phenylsulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B2851921.png)

![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pent-4-enamide](/img/structure/B2851925.png)
![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(dipropylamino)-1-[3-(4-methylphenyl)adamantan-1-yl]ethan-1-one](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)

![N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2851935.png)

